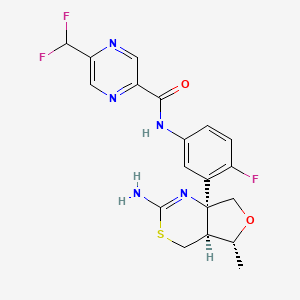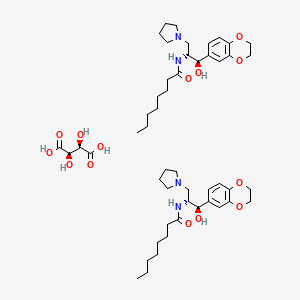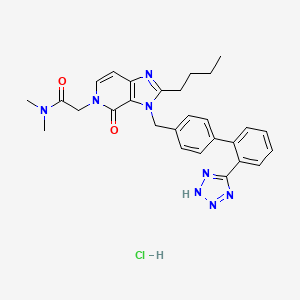
GLO1-IN-60
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
GLO1-IN-60 is a novel potent Glyoxalase 1 (GLO1) inhibitor, demonstrating to penetrate the blood-brain barrier, elevating levels of methylglyoxal in the brain, and reducing depression-like behavior in mice.
Applications De Recherche Scientifique
Glyoxalase 1 in Behavioral and Psychiatric Phenomena Glyoxalase 1 (GLO1) is significantly linked to various behavioral phenotypes and psychiatric conditions. GLO1's role in behavior has been a subject of research, particularly its association with psychiatric diseases like anxiety, depression, schizophrenia, and autism, as well as pain. Understanding GLO1 can provide insights into the pathogenesis of these conditions and the underlying mechanisms, potentially guiding future research in these areas (Distler & Palmer, 2012).
GLO1 and Skeletal Muscle Health GLO1 has been studied in the context of skeletal muscle health, particularly relating to insulin resistance and type 2 diabetes. Reduced GLO1 protein expression can lead to cellular dicarbonyl stress, a condition elevated in obesity and diabetes. Research suggests that GLO1 therapy might be a potential approach for treating insulin resistance and type 2 diabetes, especially considering skeletal muscle's significant role in whole-body metabolism (Mey & Haus, 2018).
GLO1 in Cancer Biology The involvement of GLO1 in cancer biology is multifaceted. It plays a role in tumor suppression, growth, and drug resistance. Increased Glo1 expression is linked to the growth of tumors with high glycolytic activity, making it a biomarker for tumor growth. Additionally, GLO1 inhibitors have shown promise as antitumor agents, indicating its potential as a therapeutic target in cancer treatment (Rabbani et al., 2017).
Metabolic and Vascular Health GLO1 inducer formulation has shown improvements in metabolic and vascular health in overweight and obese populations. This includes enhancements in glycemic control and vascular function. Such findings suggest a treatment potential of GLO1 inducers for metabolic and cardiovascular health, especially in populations at risk due to obesity (Xue et al., 2016).
GLO1 and Anxiety Disorders Studies have indicated a connection between GLO1 and anxiety disorders, with GLO1 potentially serving as a novel target for anxiolytic drug development. However, these findings are not entirely consistent across studies, necessitating further research, particularly at the metabolic level and in clinical applications (Thornalley, 2006).
GLO1 in Mood Disorders GLO1 has been implicated in mood disorders, with studies revealing reduced expression of GLO1 mRNA in patients with mood disorders like major depression and bipolar disorder. This suggests a potential role of GLO1 in the pathophysiology of these conditions (Fujimoto et al., 2008).
Propriétés
Nom du produit |
GLO1-IN-60 |
|---|---|
Formule moléculaire |
C24H23N3O4S |
Poids moléculaire |
449.525 |
Nom IUPAC |
N-(6-(3,5-Dimethoxyphenethyl)quinolin-8-yl)pyridine-2-sulfonamide |
InChI |
InChI=1S/C24H23N3O4S/c1-30-20-13-18(14-21(16-20)31-2)9-8-17-12-19-6-5-11-26-24(19)22(15-17)27-32(28,29)23-7-3-4-10-25-23/h3-7,10-16,27H,8-9H2,1-2H3 |
Clé InChI |
VUWWMSNXOFYCMV-UHFFFAOYSA-N |
SMILES |
O=S(C1=NC=CC=C1)(NC2=C3N=CC=CC3=CC(CCC4=CC(OC)=CC(OC)=C4)=C2)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
GLO1-IN-60 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





